3-((4-chlorobenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one
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Overview
Description
The compound is a derivative of the [1,2,4]triazolo[4,3-a]pyrimidine class . Compounds in this class have been studied for their potential biological activities, including antidiabetic, anticancer, and antioxidant effects .
Molecular Structure Analysis
The molecular structure of this compound would likely be confirmed using techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry . Single-crystal X-ray diffraction (SXRD) might also be used .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups and the conditions under which it’s reacted. Similar compounds have been involved in reactions with various acetophenones .Scientific Research Applications
- Design and Synthesis : Researchers designed a set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds, including derivatives of the compound .
- Biological Activity : Most of the prepared compounds exhibited superior cytotoxic activities against cancer cell lines (MCF-7, HCT-116, and HepG-2) with IC50 values ranging from 6 to 99 nM. Notably, compounds 14 and 15 showed the best cytotoxic activities across all three cell lines .
- Enzymatic Inhibition : Several compounds demonstrated inhibitory activity against CDK2/cyclin A2, with IC50 values comparable to or better than the reference drug sorafenib .
- Cell Cycle Alteration and Apoptosis : Compound 14 significantly altered cell cycle progression and induced apoptosis in HCT cells .
- Molecular Docking : In silico molecular docking simulations confirmed the compounds’ good fit into the CDK2 active site, essential for their inhibitory activity .
- ADMET Studies : The compounds exhibited suitable pharmacokinetic properties, enhancing their potential as antitumor agents .
Neuroprotective and Anti-Inflammatory Properties
Triazole-pyrimidine hybrid compounds, including derivatives of our compound, have shown promise in neuroprotection and anti-inflammatory applications. Although specific studies on our compound are limited, the broader class of triazole-pyrimidine hybrids has demonstrated these properties .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-[(4-chlorophenyl)methylsulfanyl]-5-propyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN4OS/c1-2-3-12-8-13(21)17-14-18-19-15(20(12)14)22-9-10-4-6-11(16)7-5-10/h4-8H,2-3,9H2,1H3,(H,17,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNOHRBQSXFGDTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC2=NN=C(N12)SCC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-((4-chlorobenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one |
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